N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a morpholine ring, and a nitrobenzene sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:
Sulfonation: The addition of a sulfonamide group to nitrobenzene.
Morpholine Addition: The attachment of a morpholine ring to the ethyl chain.
Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom or other substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide
- N-[2-(4-bromophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide
- N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide
Uniqueness
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c19-15-3-1-14(2-4-15)18(21-9-11-27-12-10-21)13-20-28(25,26)17-7-5-16(6-8-17)22(23)24/h1-8,18,20H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJWIDCIXREEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.